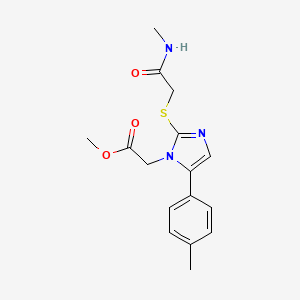

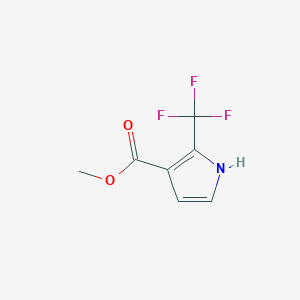

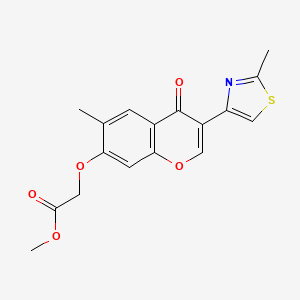

methyl 2-(2-((2-(methylamino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where R is the rest of the molecule . The tolyl group in your compound is a p-tolyl group, which means the methyl group is at the opposite end of the ring from where it attaches to the rest of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on the groups present in it. For example, tolyl groups are considered nonpolar and hydrophobic .Aplicaciones Científicas De Investigación

Methylglyoxal and Related Compounds

Methylglyoxal (MG) is a highly reactive compound formed in organisms and is a key player in the modification of proteins, leading to advanced glycation end-products. These modifications are associated with diabetes complications and neurodegenerative diseases. MG is also present in foods and can accumulate in the body due to fasting, metabolic disorders, or intake over time, potentially causing degenerative changes or exhibiting anticancer activity. Its detection and quantification in biological samples are crucial for understanding its roles and effects (Nemet, Varga-Defterdarović, & Turk, 2006).

Imidazole Derivatives

Imidazole derivatives, including those with substituted acetate groups, are synthesized for various applications. These compounds can be transformed through reactions with primary amines to form acetamides, showcasing their versatility in chemical synthesis and potential applications in scientific research (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

N-Heterocyclic Carbene Catalysts

N-Heterocyclic carbenes (NHC) are utilized as catalysts in transesterification/acylation reactions, demonstrating the importance of imidazole-based compounds in facilitating efficient chemical transformations. These catalysts enable the acylation of alcohols with esters, showcasing their potential in synthetic organic chemistry and industrial applications (Grasa, Kissling, & Nolan, 2002).

Antihypertensive and Antiprotozoal Agents

Some derivatives of thiazoles and imidazoles have been evaluated for their antihypertensive α-blocking activity, demonstrating the potential of these compounds in medical research for developing new therapeutic agents. These studies highlight the chemical versatility and biological relevance of imidazole derivatives in designing drugs with specific pharmacological activities (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Corrosion Inhibition

Imidazoline and its derivatives have been explored for their roles in inhibiting corrosion in metals, indicating the practical applications of these compounds in industrial settings. This research underscores the importance of understanding the electrochemical behaviors of imidazoline compounds for their potential use as corrosion inhibitors, contributing to the maintenance and longevity of metal structures (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Propiedades

IUPAC Name |

methyl 2-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-11-4-6-12(7-5-11)13-8-18-16(23-10-14(20)17-2)19(13)9-15(21)22-3/h4-8H,9-10H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQXCMCDPDVIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-((2-(methylamino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2739820.png)

![3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2739822.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2739833.png)

![(3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2739834.png)